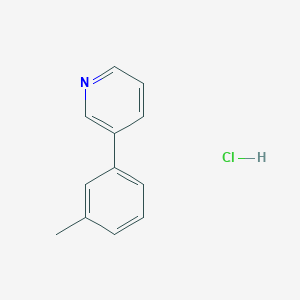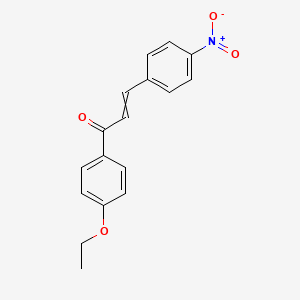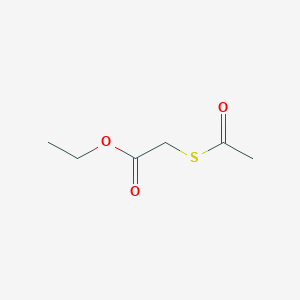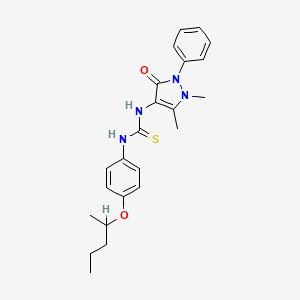
3-(4-Antipyryl)-1-(p-(1-methylbutoxy)phenyl)-2-thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Antipyryl)-1-(p-(1-methylbutoxy)phenyl)-2-thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of an antipyryl group, a phenyl group substituted with a 1-methylbutoxy moiety, and a thiourea functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Antipyryl)-1-(p-(1-methylbutoxy)phenyl)-2-thiourea typically involves the reaction of 4-antipyryl chloride with p-(1-methylbutoxy)aniline in the presence of a base, followed by the addition of thiourea. The reaction conditions may include:
- Solvent: Common solvents used in such reactions include ethanol, methanol, or acetonitrile.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Bases such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-Antipyryl)-1-(p-(1-methylbutoxy)phenyl)-2-thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl and antipyryl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiourea group may yield sulfonyl derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Antipyryl)-1-(p-(1-methylbutoxy)phenyl)-2-thiourea can be used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of thioureas are often explored for their pharmacological activities. This compound could be investigated for its potential as a therapeutic agent.
Industry
In industry, thiourea derivatives are used in the production of polymers, dyes, and other materials. This compound may have applications in these areas as well.
Mechanism of Action
The mechanism of action of 3-(4-Antipyryl)-1-(p-(1-methylbutoxy)phenyl)-2-thiourea would depend on its specific biological or chemical activity. Generally, thioureas can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, covalent bonding, or other interactions. The pathways involved would vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound of thiourea derivatives.
4-Antipyryl Thiourea: A similar compound with an antipyryl group and a thiourea group.
Phenylthiourea: A compound with a phenyl group and a thiourea group.
Uniqueness
3-(4-Antipyryl)-1-(p-(1-methylbutoxy)phenyl)-2-thiourea is unique due to the presence of both the antipyryl and phenyl groups substituted with a 1-methylbutoxy moiety. This combination of functional groups may confer unique chemical and biological properties, making it distinct from other thiourea derivatives.
Properties
CAS No. |
73953-54-5 |
|---|---|
Molecular Formula |
C23H28N4O2S |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-pentan-2-yloxyphenyl)thiourea |
InChI |
InChI=1S/C23H28N4O2S/c1-5-9-16(2)29-20-14-12-18(13-15-20)24-23(30)25-21-17(3)26(4)27(22(21)28)19-10-7-6-8-11-19/h6-8,10-16H,5,9H2,1-4H3,(H2,24,25,30) |
InChI Key |
WWMHHDDCSFRBGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OC1=CC=C(C=C1)NC(=S)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


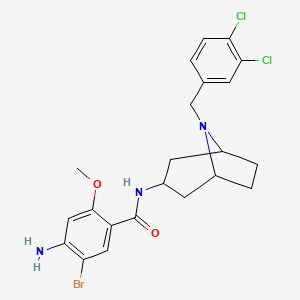
![Spiro[1,3-benzodithiole-2,1'-cyclopentane]](/img/structure/B14447987.png)
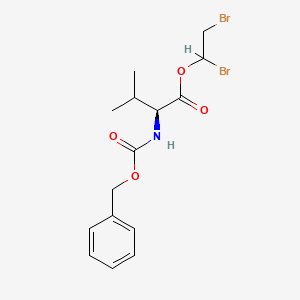
![N-Phenyl-5H-pyridazino[4,5-B]indol-4-amine](/img/structure/B14447989.png)


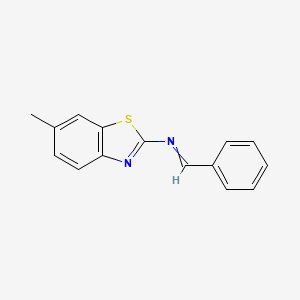
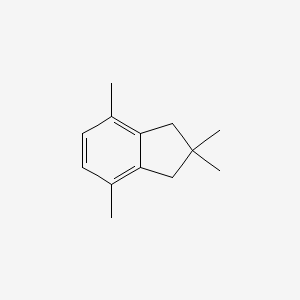
![(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol](/img/structure/B14448028.png)
![oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide](/img/structure/B14448033.png)
